molecular formula C21H40O5 B074574 9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester, (9Z,12R)- CAS No. 1323-38-2

9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester, (9Z,12R)-

Cat. No. B074574
CAS RN: 1323-38-2
M. Wt: 372.5 g/mol
InChI Key: HDIFHQMREAYYJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound and its derivatives typically involves regio- and stereochemical transformations of linoleic acid 9- and 13-hydroperoxides. These processes yield a range of trihydroxyoctadecenoic acids with different regio- and stereochemistries (Hamberg, 1991). Additionally, catalytic synthesis methods have been developed to produce methyl esters of (9Z,12R)-12-(methoxycarbonylmethoxy)octadec-9-enoic acid, highlighting the versatility and potential of these compounds for generating chiral polyfunctional materials (Davletbakova et al., 2004).

Molecular Structure Analysis

The molecular structure of 9-Octadecenoic acid derivatives is characterized by the presence of hydroxy groups and double bonds, which are critical for their biological activity and chemical reactivity. The detailed structural analysis is achieved through methods like mass spectrometry, chromatography, and NMR, providing insights into the regio- and stereochemistry of these compounds (Hamberg, 1991).

Chemical Reactions and Properties

The chemical reactivity of 9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester, is influenced by its functional groups, leading to diverse reactions including epoxidation, hydrolysis, and dehydration. These reactions are essential for understanding the biological activities of these compounds and their potential applications in various fields (Hamberg, 1991).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and boiling point, are crucial for its application in industrial processes and pharmaceutical formulations. These properties are determined by the compound's molecular structure and the presence of functional groups.

Chemical Properties Analysis

9-Octadecenoic acid derivatives exhibit a range of chemical properties, including acidity, reactivity with various chemical reagents, and the ability to undergo specific chemical transformations. These properties are pivotal for their use in synthesizing complex molecules and materials with desired functionalities (Davletbakova et al., 2004).

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of hydroxylated derivatives of linoleic acid (LA) and conjugated linoleic acids (CLAs) from LA methyl ester reveals the production of mono-hydroxylated and di-hydroxylated derivatives, demonstrating moderate in vitro cytotoxicity against several human cancer cell lines and showing toxicity to brine shrimp. These derivatives include erythro-12,13-dihydroxy-10E-octadecenoic acid among others, highlighting their potential in cancer research and as bioactive compounds (Li et al., 2009).

Organogel Applications

Hydroxy Octadecanoic Acid (HSA) and its isomers, including ricinelaidic acid (a derivative of 12-HAS), have been studied for their organogelation properties. These substances are used in cosmetics, lubricating greases, and coatings. The research explores the relationship between molecular structure and organogel formation, suggesting potential applications in developing new organogelator molecules and enhancing the stability and microstructure of organogels (Wright & Marangoni, 2011).

Biodegradable Polyanhydrides and Polyesters

Macrolactones of fatty acids, including those derived from 12R-hydroxyoctadec-9Z-enoic acid, are utilized in preparing biodegradable polyanhydrides and polyesters for drug delivery systems. This research outlines the synthesis process and demonstrates their physicochemical, mechanical properties, toxicological inertness, and biodegradability, showcasing their importance in medical applications (Yakovleva et al., 2018).

Catalytic Synthesis for Chiral Compounds

Ricinoleic acid and its derivatives are considered promising synthons for preparing chiral polyfunctional compounds due to their broad spectrum of biological activity. Research on the catalytic synthesis of these derivatives highlights their potential in developing bioactive and chiral compounds for various industrial and pharmaceutical applications (Davletbakova et al., 2004).

properties

IUPAC Name

2,3-dihydroxypropyl 12-hydroxyoctadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O5/c1-2-3-4-11-14-19(23)15-12-9-7-5-6-8-10-13-16-21(25)26-18-20(24)17-22/h9,12,19-20,22-24H,2-8,10-11,13-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIFHQMREAYYJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859620
Record name 2,3-Dihydroxypropyl 12-hydroxyoctadec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester, (9Z,12R)-

CAS RN

141-08-2, 1323-38-2
Record name 9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester, (9Z,12R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (R)-12-hydroxyoleic acid, monoester with glycerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.958
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-dihydroxypropyl 12-hydroxy-9-octadecenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.960
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.